molecular formula C12H21NO3S2 B2840085 N-(3-hydroxy-4,4-dimethylpentyl)-5-methylthiophene-2-sulfonamide CAS No. 1396877-00-1

N-(3-hydroxy-4,4-dimethylpentyl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2840085
CAS No.: 1396877-00-1
M. Wt: 291.42
InChI Key: NPMKGBCPOWYKKB-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4,4-dimethylpentyl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H21NO3S2 and its molecular weight is 291.42. The purity is usually 95%.
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Scientific Research Applications

Binding Study Using Fluorescent Probe Technique

N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, a compound with similar structural characteristics to the requested molecule, was used as a fluorescent probe to study the binding of p-hydroxybenzoic acid esters to bovine serum albumin. This method provides sensitive and rapid determination of binding nature, indicating that such sulfonamide derivatives could have applications in understanding protein-ligand interactions (Jun et al., 1971).

Antiproliferative Agents in Cancer Research

Sulfonamide derivatives, including those similar to the requested molecule, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The research suggests that such compounds show potential as therapeutic agents in cancer treatment, with certain derivatives demonstrating significant inhibitory effects (Pawar et al., 2018).

Application in Neuroscience

Dimethyl sulfoxide (DMSO), another sulfonamide-related compound, has been found to inhibit glutamate responses in hippocampal neurons. This indicates potential applications of similar sulfonamides in neuroscience research, particularly in studies involving glutamatergic neurotransmission and potentially in the treatment of excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).

Antimicrobial and Antifungal Activities

Sulfonamide-derived compounds, including transition metal complexes, have been explored for their antibacterial and antifungal activities. Research shows that such compounds exhibit moderate to significant antibacterial activity and good antifungal activity, suggesting their potential application in the development of new antimicrobial agents (Chohan & Shad, 2011).

Enzyme Inhibition for Medical Applications

Sulfonamide derivatives, such as those structurally related to the requested compound, have been investigated for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase. This research highlights the potential of these compounds in developing new therapeutic agents for diseases like Alzheimer's, where enzyme inhibition is a key strategy (Ozmen Ozgun et al., 2019).

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)-5-methylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3S2/c1-9-5-6-11(17-9)18(15,16)13-8-7-10(14)12(2,3)4/h5-6,10,13-14H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMKGBCPOWYKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCC(C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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